molecular formula C19H21N3O3S2 B2489464 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 325986-83-2

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2489464
CAS No.: 325986-83-2
M. Wt: 403.52
InChI Key: CQCBGEUCORGKNL-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(N,N-Diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfamoyl group (N,N-diethyl substitution) at the para-position of the benzamide moiety and a 3-methylbenzo[d]thiazol-2(3H)-ylidene substituent. This compound belongs to a class of heterocyclic enaminones, which are known for their structural versatility and bioactivity, particularly in medicinal chemistry and enzyme inhibition .

The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its electronic and steric properties, influencing interactions with biological targets.

Friedel-Crafts sulfonylation to introduce the sulfamoyl group .

Cyclocondensation of substituted benzoic acid hydrazides with isothiocyanates to form thiazole or triazole rings .

Tautomeric stabilization of the thione-thiol equilibrium in heterocyclic systems, confirmed via IR and NMR spectroscopy .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-12-10-14(11-13-15)18(23)20-19-21(3)16-8-6-7-9-17(16)26-19/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCBGEUCORGKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a benzamide core, a sulfamoyl group, and a thiazole moiety, suggest a range of biological activities. This article delves into the compound's biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S with a molecular weight of 435.5 g/mol. The structural characteristics include:

  • Benzamide Core : Provides stability and potential interactions with biological targets.
  • Thiazole Moiety : Known for its pharmacological properties, enhancing the compound's biological profile.
  • Sulfamoyl Group : Increases solubility and may contribute to antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Derivative : Utilizing appropriate thiazole precursors.
  • Coupling Reaction : Combining the thiazole with the benzamide core through amide bond formation.
  • Purification : Employing techniques such as recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes comparative biological activities:

Compound NameStructural FeaturesBiological Activity
(Z)-4-(N,N-diethylsulfamoyl)...Benzamide core, thiazole moietyAntimicrobial, anticancer
SulfamethoxazoleSulfonamide structureAntibacterial
2-Thiophenecarboxaldehyde...Thiazole ringAnticancer
BenzenesulfonamideSulfonamide groupDiuretic, enzyme inhibition

This comparison highlights the unique aspects of this compound, particularly its dual functionality as both a sulfamide and thiazole derivative, potentially expanding its therapeutic applications beyond those of related compounds.

Cytotoxicity Studies

In vitro studies have shown that compounds similar to (Z)-4-(N,N-diethylsulfamoyl)... demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives evaluated for their cytotoxicity on HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts) cells revealed promising results, with some compounds exhibiting low toxicity profiles while maintaining high efficacy against cancer cells.

Molecular Docking Studies

Molecular docking studies provide insights into how (Z)-4-(N,N-diethylsulfamoyl)... interacts with biological targets at the molecular level. For example, docking simulations against key enzymes like DNA gyrase have shown strong binding affinities due to multiple hydrogen bonds and pi-stacking interactions. These interactions are crucial for the expression of antibacterial activity and suggest that this compound could serve as a lead in antibiotic development.

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that thiazole derivatives showed potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives.
  • Cytotoxicity Assessment : Compounds were screened for their cytotoxic effects using MTT assays on various cell lines, revealing significant activity against cancerous cells while sparing normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and biological relevance of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide with structurally analogous compounds from the literature:

Compound Core Structure Key Substituents Physicochemical Data Biological Relevance Reference
This compound Benzamide-thiazole - N,N-Diethylsulfamoyl at C4
- 3-Methylbenzo[d]thiazol-2(3H)-ylidene at N
IR: νC=O ~1660–1680 cm⁻¹ (benzamide); νC=S ~1247–1255 cm⁻¹ (thione tautomer) Potential enzyme inhibition (inferred from thiazole derivatives)
N-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbenzamide Benzamide-thiazole - Tosyl (p-toluenesulfonyl) at C4
- 3-Methylbenzo[d]thiazol-2(3H)-ylidene at N
IR: νC=O ~1663–1682 cm⁻¹; νS-O ~1090 cm⁻¹ Anticancer activity (analogous sulfonamide derivatives)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Benzamide-thiadiazole - Isoxazolyl at C5
- Phenyl at C3
IR: νC=O ~1606 cm⁻¹; MS: m/z 348 (M⁺) Antimicrobial activity (thiadiazole derivatives)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Benzamide-thiadiazole - 3-Methylphenyl at C3
- Dimethylamino-acryloyl at C5
IR: νC=O ~1690 cm⁻¹; MS: m/z 392 (M⁺) Cytoprotective agents (e.g., YM-1 analogs)
N-((Z)-4-Adamantan-1-yl-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide Benzamide-thiazole - Adamantyl at C4
- 1,4-Naphthoquinone at C3
pKa: 3.2–8.5 (acid dissociation) Enzyme inhibition (e.g., cholinesterase)

Key Structural and Functional Differences

Heterocyclic Core: The target compound features a thiazole ring, while analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () contain thiadiazole cores. Thiadiazoles exhibit greater π-electron deficiency, enhancing electrophilic reactivity but reducing metabolic stability compared to thiazoles .

Sulfonamide vs. Sulfamoyl Groups :

  • The N,N-diethylsulfamoyl group in the target compound differs from the tosyl (p-toluenesulfonyl) group in . Sulfamoyl derivatives generally exhibit improved water solubility and bioavailability due to their stronger hydrogen-bonding capacity .

Biological Activity :

  • Thiazole derivatives (e.g., YM-1 in ) are reported as cytoprotective agents, while thiadiazole analogs () show antimicrobial and enzyme-inhibitory properties. The adamantane-thiazole hybrid () demonstrates cholinesterase inhibition, suggesting the target compound may share similar mechanisms .

Tautomerism :

  • IR spectra confirm that thione tautomers (νC=S ~1250 cm⁻¹) dominate in thiazole derivatives, whereas thiol tautomers (νS-H ~2500–2600 cm⁻¹) are absent, as seen in and .

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via S-alkylation of 1,2,4-triazole precursors () or condensation reactions with α-halogenated ketones ().
  • Druglikeness : The diethylsulfamoyl group enhances lipophilicity (predicted logP ~3.5) compared to tosyl derivatives (logP ~4.2), balancing membrane permeability and solubility .
  • Therapeutic Potential: Structural analogs with thiazole cores (e.g., YM-1 in ) are potent cytoprotective agents, suggesting the target compound may mitigate oxidative stress in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.